molecular formula C3H9Cl2Sb B084034 Dichlorotrimethylantimony CAS No. 13059-67-1

Dichlorotrimethylantimony

Cat. No. B084034
CAS RN: 13059-67-1
M. Wt: 237.77 g/mol
InChI Key: IEOZXTYTNPKDKQ-UHFFFAOYSA-L
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Description

Dichlorotrimethylantimony (SbCl3(CH3)3) is a chemical compound that has been used extensively in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents and has a pungent odor. This compound has been used in the synthesis of various organic compounds such as esters, ketones, and aldehydes.

Mechanism Of Action

The mechanism of action of dichlorotrimethylantimony involves the Lewis acid catalysis of various organic reactions. The Lewis acid catalyst activates the reactants by coordinating with the lone pair of electrons on the substrate. This activation lowers the activation energy of the reaction and increases the rate of the reaction. The Lewis acid catalyst also stabilizes the intermediate species formed during the reaction, which further facilitates the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of dichlorotrimethylantimony. However, it is known that this compound is toxic and has the potential to cause harm if not handled properly. It is a skin irritant and can cause severe burns upon contact with the skin. Inhalation of this compound can cause respiratory distress and irritation of the mucous membranes.

Advantages And Limitations For Lab Experiments

Dichlorotrimethylantimony has several advantages as a catalyst in organic reactions. It is a highly reactive compound that can activate various substrates and facilitate the reaction. It is also a relatively inexpensive catalyst that is readily available. However, there are limitations to the use of dichlorotrimethylantimony in lab experiments. It is a toxic and hazardous compound that requires careful handling. It is also a highly reactive compound that can react with moisture and air, which can affect the outcome of the reaction.

Future Directions

There are several future directions for the research on dichlorotrimethylantimony. One of the areas of research is the development of safer and more efficient catalysts for organic reactions. Another area of research is the study of the mechanism of action of dichlorotrimethylantimony in various organic reactions. This will help in the development of new catalysts that are more efficient and selective. The use of dichlorotrimethylantimony in the preparation of Grignard reagents can also be studied further to improve the yield and selectivity of the reaction.
Conclusion:
Dichlorotrimethylantimony is a highly reactive and toxic compound that has been used extensively in scientific research for various purposes. It is a versatile catalyst that has been used in the synthesis of various organic compounds and as a catalyst in various organic reactions. The mechanism of action of dichlorotrimethylantimony involves Lewis acid catalysis, which activates the reactants and stabilizes the intermediate species formed during the reaction. Although there are limitations to the use of dichlorotrimethylantimony in lab experiments, its advantages as a catalyst make it an important compound in organic synthesis. Further research on the mechanism of action and the development of safer and more efficient catalysts will help in the advancement of organic synthesis.

Synthesis Methods

The synthesis of dichlorotrimethylantimony involves the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as boron trifluoride (BF3). The reaction produces dichlorotrimethylantimony and aluminum chloride (AlCl3) as a byproduct. The reaction is exothermic and requires careful handling due to the highly reactive nature of the reagents.

Scientific Research Applications

Dichlorotrimethylantimony has been used extensively in scientific research for various purposes. It has been used in the synthesis of various organic compounds such as esters, ketones, and aldehydes. It has also been used in the preparation of Grignard reagents, which are important intermediates in organic synthesis. Dichlorotrimethylantimony has been used as a catalyst in various organic reactions such as Friedel-Crafts acylation, aldol condensation, and Michael addition reactions.

properties

CAS RN

13059-67-1

Product Name

Dichlorotrimethylantimony

Molecular Formula

C3H9Cl2Sb

Molecular Weight

237.77 g/mol

IUPAC Name

dichloro(trimethyl)-λ5-stibane

InChI

InChI=1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2

InChI Key

IEOZXTYTNPKDKQ-UHFFFAOYSA-L

SMILES

C[Sb](C)(C)(Cl)Cl

Canonical SMILES

C[Sb](C)(C)(Cl)Cl

Other CAS RN

13059-67-1

Origin of Product

United States

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